2-Nitropyridin-4-ol 2-Nitropyridin-4-ol
Brand Name: Vulcanchem
CAS No.: 101654-28-8
VCID: VC0008485
InChI: InChI=1S/C5H4N2O3/c8-4-1-2-6-5(3-4)7(9)10/h1-3H,(H,6,8)
SMILES: C1=CNC(=CC1=O)[N+](=O)[O-]
Molecular Formula: C5H4N2O3
Molecular Weight: 140.1 g/mol

2-Nitropyridin-4-ol

CAS No.: 101654-28-8

VCID: VC0008485

Molecular Formula: C5H4N2O3

Molecular Weight: 140.1 g/mol

* For research use only. Not for human or veterinary use.

2-Nitropyridin-4-ol - 101654-28-8

Description

2-Nitropyridin-4-ol is a chemical compound with the molecular formula C5H4N2O3C_5H_4N_2O_3 and a molecular weight of 140.09700 . It is also known by other names, including 2-nitro-4-pyridinol, 2-nitro-1H-pyridin-4-one, 4-hydroxy-2-nitropyridine, and 2-Nitropyridin-4-ol . This compound has a boiling point of 255.1ºC at 760mmHg and a flash point of 108.1ºC . It has a density of 1.44g/cm3 .

Similar compounds include 2-Hydroxy-4-nitropyridine and 6-Nitropyridin-2-ol . 2-Hydroxy-4-nitropyridine shares the same molecular formula C5H4N2O3C_5H_4N_2O_3 . 6-Nitropyridin-2-ol has a CAS No. of 213113-45-2 and the same molecular formula . Another related compound is 2-Chloro-3-nitropyridin-4-ol, which has a molecular weight of 174.54 and a molecular formula of C5H3ClN2O3C_5H_3ClN_2O_3 . Additionally, 2,6-Dimethyl-3-nitropyridin-4-ol is a related compound with the molecular formula C7H8N2O3C_7H_8N_2O_3 .

Nitropyridine derivatives can be prepared through various processes, including nitration and diazotization . One process involves nitrating 4-chloro-2-amino pyridine with a mixture of nitric and sulfuric acid to produce 4-chloro-2-amino-3-nitropyridine . This compound can then undergo diazotization using sodium nitrite and hydrochloric acid, followed by hydrolysis, to yield 4-chloro-3-nitropyridine-2-ol, which can be further reacted to produce other nitropyridine derivatives .

CAS No. 101654-28-8
Product Name 2-Nitropyridin-4-ol
Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
IUPAC Name 2-nitro-1H-pyridin-4-one
Standard InChI InChI=1S/C5H4N2O3/c8-4-1-2-6-5(3-4)7(9)10/h1-3H,(H,6,8)
Standard InChIKey NJTUZNXKDOUPHP-UHFFFAOYSA-N
SMILES C1=CNC(=CC1=O)[N+](=O)[O-]
Canonical SMILES C1=CNC(=CC1=O)[N+](=O)[O-]
PubChem Compound 2762849
Last Modified Sep 13 2023

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